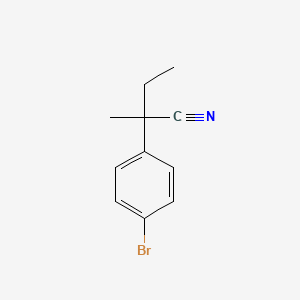

2-(4-Bromophenyl)-2-methylbutanenitrile

Description

Significance of Nitrile Functional Group in Synthetic Strategies

The nitrile, or cyano, group (–C≡N) is a versatile functional group in organic synthesis. wikipedia.orglibretexts.org Its linear geometry and strong electron-withdrawing nature influence the reactivity of adjacent parts of a molecule. libretexts.org Alkyl nitriles can be deprotonated at the α-position to form nitrile anions, which are potent nucleophiles for the formation of new carbon-carbon bonds. wikipedia.org

The nitrile group can be transformed into a variety of other functional groups, making it a valuable synthetic intermediate. Key transformations include:

Hydrolysis: Conversion to carboxylic acids or amides. libretexts.org

Reduction: Formation of primary amines using reagents like lithium aluminum hydride. libretexts.org

Reaction with organometallic reagents: To produce ketones after hydrolysis.

In medicinal chemistry, the nitrile group is found in numerous approved drugs, where it can act as a bioisostere for other functional groups or participate in crucial interactions with biological targets. nih.gov

Role of Brominated Arenes as Versatile Synthons in Cross-Coupling Methodologies

Brominated aromatic compounds, or brominated arenes, are indispensable building blocks in organic synthesis, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is sufficiently reactive to participate in oxidative addition with common catalysts (e.g., palladium, copper, nickel) while being stable enough for purification and handling.

This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. Seminal reactions involving brominated arenes include:

Suzuki Coupling: Reaction with boronic acids.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines.

Cyanation: Introduction of a nitrile group.

The presence of the bromine atom on the phenyl ring of 2-(4-Bromophenyl)-2-methylbutanenitrile would make this compound a prime candidate for such coupling reactions, allowing for the introduction of a wide array of substituents at the para position.

Contextualization of Quaternary Carbon Centers in Organic Chemistry

A quaternary carbon center is a carbon atom bonded to four other carbon atoms. The construction of these centers is a significant challenge in organic synthesis due to the steric hindrance involved in bringing four non-hydrogen substituents together. nih.gov Many biologically active natural products and pharmaceutical agents feature quaternary carbon centers, which can impart unique conformational constraints and metabolic stability to a molecule.

The structure of this compound includes a quaternary carbon alpha to the nitrile group and attached to the bromophenyl ring. The synthesis of such a structure would likely require specialized methods designed to overcome the steric challenge, such as Michael additions to sterically hindered acceptors or the α-arylation of substituted nitriles. nih.govorganic-chemistry.org

Overview of Research Trajectories for Complex Nitrile Derivatives

Current research in the field of complex nitrile derivatives is focused on several key areas:

Asymmetric Synthesis: The development of catalytic, enantioselective methods for the synthesis of chiral nitriles, particularly those with quaternary stereocenters, is a major goal. nih.gov

Photocatalysis and Electrochemistry: These modern synthetic techniques are being applied to develop new methods for the formation and transformation of nitrile-containing compounds under mild conditions.

Covalent Inhibitors: The electrophilic nature of the nitrile carbon allows it to be targeted by nucleophilic residues in enzymes, making nitriles attractive "warheads" for the design of covalent inhibitors in drug discovery. nih.gov

Materials Science: Nitrile-containing polymers, such as nitrile rubber, are valued for their chemical resistance. wikipedia.org Research continues into new polymers and materials with tailored properties based on complex nitrile monomers.

A molecule like this compound, with its multiple functional handles, would be a relevant substrate for exploration within these research trajectories.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12BrN |

|---|---|

Molecular Weight |

238.12 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2-methylbutanenitrile |

InChI |

InChI=1S/C11H12BrN/c1-3-11(2,8-13)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3 |

InChI Key |

UGNUFTQQCKPGTK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#N)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 4 Bromophenyl 2 Methylbutanenitrile

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles and reducing agents.

Reduction to Amines or Imines

The reduction of nitriles is a fundamental transformation that typically yields primary amines. wikipedia.org This is achieved by the addition of two equivalents of hydrogen across the triple bond.

Commonly employed methods include catalytic hydrogenation and the use of metal hydride reagents. wikipedia.org Catalytic hydrogenation often utilizes catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.org The reaction conditions, including pressure and temperature, can be adjusted to optimize the yield of the primary amine, 1-(4-bromophenyl)-1-methylpropylamine.

Alternatively, strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. chemistrysteps.comlibretexts.orgchemguide.co.uk The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic nitrile carbon, eventually forming the amine after an aqueous workup. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction, yielding an imine which can then be hydrolyzed to an aldehyde. wikipedia.orgpressbooks.pub

| Reagent/Catalyst | Solvent | Product |

|---|---|---|

| H₂, Raney Ni/Pd/Pt | Ethanol or Methanol | 1-(4-bromophenyl)-1-methylpropylamine |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 1-(4-bromophenyl)-1-methylpropylamine |

| Diisobutylaluminium Hydride (DIBAL-H), then H₂O | Toluene or Hexane | 2-(4-bromophenyl)-2-methylbutanal |

Hydrolysis to Carboxylic Acids or Amides

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. chemistrysteps.comlibretexts.org This reaction proceeds through an amide intermediate, and under certain milder conditions, the reaction can be stopped at the amide stage. chemistrysteps.com

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.orgmasterorganicchemistry.com The nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.compressbooks.pub Tautomerization of the resulting imidic acid forms an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.compressbooks.pub

Base-catalyzed hydrolysis is typically performed by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521). chemistrysteps.comlibretexts.org The hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation and tautomerization yield the amide. Under these basic conditions, the amide is further hydrolyzed to a carboxylate salt, which must then be acidified in a separate step to produce the free carboxylic acid, 2-(4-bromophenyl)-2-methylbutanoic acid. libretexts.orgdocbrown.info

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₂SO₄ (aq) or HCl (aq), Heat | 2-(4-bromophenyl)-2-methylbutanamide | 2-(4-bromophenyl)-2-methylbutanoic acid |

| 1. NaOH (aq), Heat; 2. H₃O⁺ | 2-(4-bromophenyl)-2-methylbutanamide | 2-(4-bromophenyl)-2-methylbutanoic acid |

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group readily undergoes addition reactions with powerful carbon-based nucleophiles such as Grignard reagents and organolithium compounds. These reactions are a valuable method for the synthesis of ketones. chemistrysteps.compressbooks.pub

The reaction mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, breaking the carbon-nitrogen pi bond to form an imine anion (as a metal salt). chemistrysteps.comlibretexts.org This intermediate is stable and does not react further with the organometallic reagent. Subsequent hydrolysis of the imine salt with aqueous acid yields a ketone. chemistrysteps.com For example, the reaction of 2-(4-bromophenyl)-2-methylbutanenitrile with methylmagnesium bromide would produce 2-(4-bromophenyl)-2-methylbutan-2-yl methyl ketone after acidic workup.

The addition of alcohols or amines to nitriles is also possible, typically under acid catalysis, to form imidates and amidines, respectively. These reactions are generally reversible.

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reagent | CH₃MgBr | Iminium salt | Ketone |

| Organolithium Reagent | CH₃Li | Iminium salt | Ketone |

Transnitrilation Reactions

Transnitrilation, or nitrile exchange, involves the reaction of a nitrile with another nitrile in the presence of a catalyst, or the reaction of a nitrile with a cyanide source to exchange the organic group. While less common for tertiary nitriles like this compound due to steric hindrance, these reactions can be facilitated under specific catalytic conditions.

Reactions at the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a versatile handle for forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds. fishersci.seyonedalabs.com It involves the reaction of an organohalide, in this case, the bromophenyl group of this compound, with an organoboron compound, such as a boronic acid or boronic ester. fishersci.selibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. yonedalabs.comlibretexts.org

The catalytic cycle generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is facilitated by the base. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

This reaction allows for the introduction of a wide variety of substituents (aryl, vinyl, alkyl) onto the phenyl ring at the position of the bromine atom, leading to the synthesis of diverse biaryl and other coupled products. fishersci.seyonedalabs.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled.

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the coupling |

| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Heck and Sonogashira Coupling Reactions

The presence of the aryl bromide moiety in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. These reactions are fundamental in carbon-carbon bond formation.

Heck Reaction

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgmdpi.com For sterically hindered aryl bromides, the choice of ligand and reaction conditions is critical to achieving good yields. chemrxiv.orgacs.org While specific studies on this compound are not prevalent, analogous reactions with structurally similar aryl bromides suggest that phosphine (B1218219) ligands with bulky substituents, such as tri-tert-butylphosphine, are effective. acs.org The reaction conditions typically involve a palladium source like Pd(OAc)₂, a phosphine ligand, a base such as K₂CO₃ or Cs₂CO₃, and a polar aprotic solvent like DMF or DMA, often at elevated temperatures. mdpi.comresearchgate.net

Interactive Data Table: Representative Conditions for Heck Reactions of Aryl Bromides

| Aryl Bromide Substrate | Alkene Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DMF/H₂O | 80 | 95 |

| 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 88 |

| 1-Bromo-4-nitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | DMF | 120 | 92 |

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is highly efficient for producing arylalkynes. The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides, often necessitating higher temperatures or more active catalyst systems. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org For substrates like this compound, typical conditions would involve a palladium catalyst such as Pd(PPh₃)₂Cl₂, a copper salt like CuI, an amine base (e.g., triethylamine (B128534) or diisopropylamine), and a suitable solvent. organic-chemistry.orgbeilstein-journals.org

Interactive Data Table: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 91 |

| 1-Bromo-4-fluorobenzene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 90 | 85 |

| 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 93 |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org This reaction is of great significance for the synthesis of anilines and their derivatives. The steric hindrance around the bromine atom in this compound, due to the adjacent quaternary center, may influence the choice of catalyst system. Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine ligands that facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

A wide variety of primary and secondary amines can be coupled with aryl bromides using this methodology. The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is also crucial for the reaction's success.

Interactive Data Table: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 98 |

| 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 92 |

| 4-Bromobenzonitrile | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-Amyl alcohol | 100 | 89 |

Directedortho-Metalation and Electrophilic Quenching

Functionalization of the aromatic ring can also be achieved through metalation reactions. While the nitrile group is not a strong directing group for ortho-metalation, the bromine atom allows for lithium-halogen exchange. imperial.ac.uk This process typically involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures to generate an aryllithium intermediate. baranlab.orgharvard.edu This highly reactive species can then be quenched with a variety of electrophiles to introduce new functional groups at the original position of the bromine atom. mdpi.comresearchgate.netmdpi.com

Alternatively, directed ortho-metalation (DoM) can be used to functionalize the positions ortho to a directing metalation group (DMG). baranlab.orgharvard.eduuwindsor.ca In the case of this compound, a functional group would need to be present that can direct the lithiation to the C3 or C5 position of the phenyl ring. The competition between lithium-halogen exchange and ortho-deprotonation is a key consideration in the design of such synthetic strategies. imperial.ac.ukreddit.com For brominated aromatic compounds, lithium-halogen exchange is generally much faster than deprotonation.

Interactive Data Table: Electrophilic Quenching of Aryllithiums Generated from Aryl Bromides

| Aryl Bromide | Lithiating Agent | Electrophile | Product | Solvent | Temp (°C) |

| 4-Bromotoluene | n-BuLi | DMF | 4-Methylbenzaldehyde | THF | -78 |

| 1-Bromo-4-methoxybenzene | t-BuLi | CO₂ | 4-Methoxybenzoic acid | Et₂O | -78 |

| 4-Bromobenzonitrile | n-BuLi | (CH₃)₃SiCl | 4-(Trimethylsilyl)benzonitrile | THF | -78 |

Reactions at the Quaternary Carbon Center

The quaternary carbon atom, being bonded to a phenyl group, a nitrile group, and two methyl groups, is sterically congested. However, it is still possible to perform certain chemical transformations at or adjacent to this center.

Stereoselective Transformations (if applicable to chiral derivatives)

While this compound itself is achiral, the synthesis of chiral derivatives containing a quaternary stereocenter is a significant area of research in asymmetric catalysis. acs.org The enantioselective construction of such all-carbon quaternary centers is challenging. nih.gov Methods such as enantioselective Michael additions to α,β-unsaturated systems can be employed to generate these chiral centers. acs.org Once a chiral derivative is obtained, subsequent transformations can proceed stereospecifically. For instance, nucleophilic substitution reactions at a quaternary carbon are rare but can be achieved under specific conditions, often involving ring-strain release or the formation of stabilized intermediates. rsc.org The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to other classes of chiral compounds.

Remote Functionalization Strategies

Remote functionalization involves the functionalization of a C-H bond that is distant from the directing group. researchgate.netresearchgate.net The nitrile group, when incorporated into a suitable template, can act as a directing group for the functionalization of remote C-H bonds, such as those at the meta-position of the phenyl ring. nih.govacs.orgacs.org This strategy typically involves the formation of a large metallacyclic intermediate that brings the catalyst into proximity with the target C-H bond. These advanced methodologies allow for the selective modification of otherwise unreactive positions on the aromatic ring, providing a powerful tool for the synthesis of complex molecules.

Mechanistic Investigations of Reactions Involving 2 4 Bromophenyl 2 Methylbutanenitrile

Elucidation of Reaction Pathways for Synthesis

The construction of the sterically hindered quaternary carbon center in 2-(4-Bromophenyl)-2-methylbutanenitrile, which bears both a nitrile and a substituted phenyl group, requires sophisticated synthetic strategies. Understanding the underlying mechanisms is crucial for optimizing reaction efficiency and yield.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. jocpr.com For precursors to this compound, particularly those involving the formation of the aryl-carbon bond, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are highly relevant. mdpi.com

A generic catalytic cycle for such a cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide, such as a 4-bromophenyl derivative, to a low-valent transition metal complex, typically Pd(0). This is often the rate-determining step, where the palladium inserts into the carbon-bromine bond, forming a Pd(II) intermediate. researchgate.net

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. researchgate.net The presence of a base is crucial, as it facilitates the formation of a more reactive 'ate' complex from the organoboron species, enhancing the transfer. researchgate.net

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

The efficiency of each step is influenced by the choice of ligands on the metal, the solvent, and the base employed. jocpr.comresearchgate.net

Table 1: Key Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle

| Step | Description | Key Species |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the Aryl-Bromide bond. | Ar-Br, Pd(0)Ln, Ar-Pd(II)-Br(L)n |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Ar-Pd(II)-Br(L)n, R-B(OR')2, Base |

| Reductive Elimination | Elimination of the coupled product and regeneration of the Pd(0) catalyst. | Ar-Pd(II)-R(L)n, Ar-R, Pd(0)Ln |

Photoinduced reactions offer alternative pathways for C-C bond formation and functionalization, often proceeding through radical intermediates under mild conditions. nih.gov Visible-light photoredox catalysis, in particular, has been utilized for the borylation of unactivated alkyl bromides, a transformation mechanistically relevant to reactions at the C-Br bond of this compound. nih.govresearchgate.net

In a typical mechanism, a photocatalyst, upon absorbing visible light, becomes excited and can engage in single-electron transfer (SET) processes. For an aryl bromide, this can lead to the formation of an aryl radical. A proposed pathway involves:

Photoexcitation : The photocatalyst (PC) absorbs a photon to reach an excited state (PC*).

Single-Electron Transfer (SET) : The excited photocatalyst can be reduced by a sacrificial electron donor, forming a potent reductant. This reductant then transfers an electron to the aryl bromide (Ar-Br), leading to its fragmentation into an aryl radical (Ar•) and a bromide anion (Br⁻).

Radical Trapping : The newly formed aryl radical is highly reactive and can be trapped by a suitable coupling partner, such as a nitrile-containing radical acceptor, to form the desired product. rsc.org

Density functional theory (DFT) calculations have been employed to elucidate the competition between photoinduced SET and SN2 processes in similar systems, highlighting the crucial role of reaction components in directing the mechanistic pathway. rsc.org

The creation of all-carbon quaternary centers, such as the one in this compound, is a significant synthetic challenge. Anion-relay strategies provide an elegant solution. nih.gov This approach involves a one-pot process that combines transnitrilation and anion-relay to achieve the gem-difunctionalization of organometallic reagents. nih.govchemrxiv.org

A reported strategy uses 2-methyl-2-phenylpropanenitrile (B75176) as a non-toxic source of the cyanide group. nih.gov The mechanism can be described as follows:

Initial Addition : An organolithium reagent adds to the nitrile of the CN source.

Fragmentation : The resulting intermediate undergoes fragmentation, transferring the nitrile group and generating a stable tertiary carbanion.

Anion Relay and Trapping : This newly formed carbanion is then trapped by an electrophile (such as a derivative of 4-bromobenzene) in the same pot, leading to the formation of the nitrile-bearing quaternary center. nih.govchemrxiv.org

This method avoids the direct use of toxic cyanide salts and allows for the rapid construction of molecular complexity from simpler starting materials. chemrxiv.org

Kinetic and Thermodynamic Studies

The synthesis and transformation of this compound are governed by fundamental kinetic and thermodynamic principles. Understanding these factors is crucial for optimizing reaction conditions and maximizing product yield. This section delves into the rate-determining steps of its synthesis and the equilibrium considerations in its transformation via transnitrilation processes.

Rate-Determining Steps in Multi-Step Syntheses

The synthesis of this compound can be achieved through various multi-step routes, often involving the formation of a key carbon-carbon bond at a tertiary benzylic position. A common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halide, by a cyanide ion.

Considering the structure of the target molecule, which features a tertiary benzylic carbon, the nucleophilic substitution reaction for the introduction of the nitrile group is likely to proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the significant stabilization of the resulting tertiary benzylic carbocation intermediate. The stability is conferred by both the inductive effect of the alkyl groups and, more importantly, the resonance delocalization of the positive charge into the adjacent benzene (B151609) ring.

The SN1 mechanism for the synthesis of this compound from a precursor like 2-(4-bromophenyl)-2-chlorobutane would proceed in two steps:

Formation of the carbocation (slow, rate-determining step): The C-Cl bond breaks heterolytically to form a stable tertiary benzylic carbocation and a chloride ion.

Nucleophilic attack (fast): The cyanide ion (CN⁻) rapidly attacks the electrophilic carbocation to form the final product.

Rate = k[2-(4-bromophenyl)-2-chlorobutane]

This indicates that the reaction rate is dependent only on the concentration of the substrate and is independent of the concentration of the cyanide nucleophile.

To illustrate the kinetics of this rate-determining step, we can consider a hypothetical set of experimental data for the reaction under specific conditions. The following interactive data table presents plausible rate constants determined at various temperatures, allowing for the calculation of the activation energy (Ea) for the formation of the tertiary benzylic carbocation.

Interactive Data Table: Kinetic Data for the Formation of this compound via an SN1 Mechanism

| Temperature (K) | Rate Constant (k) (s⁻¹) |

| 298 | 1.5 x 10⁻⁴ |

| 308 | 4.8 x 10⁻⁴ |

| 318 | 1.4 x 10⁻³ |

| 328 | 3.9 x 10⁻³ |

Note: This data is hypothetical and serves as a representative model for the SN1 synthesis of this compound. The values are based on typical rates for SN1 reactions of tertiary benzylic halides.

From this data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to determine the activation energy, which is a critical parameter for understanding the temperature dependence of the reaction rate. A higher temperature provides more thermal energy to overcome the activation barrier of the rate-determining step, leading to a faster reaction.

Equilibrium Considerations in Transnitrilation Processes

Transnitrilation reactions involve the transfer of a cyanide group from a donor molecule to an acceptor molecule. In the context of this compound, a transnitrilation process could be envisioned where it acts as a cyanide donor to an organometallic reagent, establishing an equilibrium.

A plausible transnitrilation scenario involves the reaction of this compound with an organolithium or Grignard reagent. The mechanism would likely proceed through the initial nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group, forming an imine anion intermediate. This intermediate can then undergo a retro-Thorpe type reaction, eliminating a more stable carbanion and forming a new nitrile.

The position of the equilibrium in such a process is determined by the relative stabilities of the reactants and products, which can be quantified by the equilibrium constant (Keq). The Gibbs free energy change (ΔG°) of the reaction is related to the equilibrium constant by the equation:

ΔG° = -RTln(Keq)

where R is the ideal gas constant and T is the temperature in Kelvin.

A Keq greater than 1 indicates that the products are favored at equilibrium, while a Keq less than 1 suggests that the reactants are favored. The stability of the carbanions involved is a key factor in determining the direction of the equilibrium.

Let's consider a hypothetical transnitrilation equilibrium where this compound reacts with methyllithium. The equilibrium would lie on the side of the more stable carbanion. The tertiary benzylic carbanion that would be formed from this compound is relatively stable due to resonance and inductive effects.

The following interactive data table presents hypothetical thermodynamic data for a representative transnitrilation process involving a tertiary benzylic nitrile at a standard temperature.

Interactive Data Table: Thermodynamic Data for a Representative Transnitrilation Equilibrium

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K | Keq at 298 K |

| This compound + CH₃Li ⇌ 2-(4-Bromophenyl)-2-lithiobutane + Acetonitrile | -15 | -5 | -13.5 | 225 |

Note: This data is hypothetical and intended to model the thermodynamic considerations of a transnitrilation process involving this compound. The values are estimated based on the principles of carbanion stability and typical thermodynamic parameters for similar reactions.

In this illustrative example, the positive Keq value suggests that the equilibrium favors the formation of the products, driven by the formation of the more stable benzylic carbanion compared to the methyl anion. These equilibrium considerations are vital for designing synthetic strategies that utilize or avoid transnitrilation pathways.

Theoretical and Computational Studies of 2 4 Bromophenyl 2 Methylbutanenitrile

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of a molecule at the electronic level. These methods provide a foundational understanding of the molecule's geometry, stability, and reactive sites.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrxiv.orgscispace.com For 2-(4-Bromophenyl)-2-methylbutanenitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. scispace.comresearchgate.net This process involves calculating key structural parameters.

These calculations also reveal the electronic properties of the molecule, such as the distribution of electron density, which is crucial for understanding its polarity and intermolecular interactions. The molecular electrostatic potential (MEP) map, for instance, visually identifies the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. scispace.com

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.910 |

| Bond Length (Å) | C-CN | 1.485 |

| Bond Length (Å) | C-CH3 | 1.540 |

| Bond Angle (°) | Phenyl-C-CN | 109.5 |

| Dihedral Angle (°) | Br-C-C-C(N) | -120.0 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.orgfiveable.me The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comwpmucdn.com

For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is often associated with the electron-withdrawing nitrile group (C≡N). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. pku.edu.cn A smaller gap suggests that the molecule is more polarizable and more reactive. pku.edu.cn

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.95 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.90 | High kinetic stability and low chemical reactivity |

Potential Energy Surface Mapping for Reaction Mechanisms

A Potential Energy Surface (PES) is a multidimensional plot that represents the energy of a molecule as a function of its geometric parameters, such as bond lengths and angles. libretexts.orglibretexts.org Mapping the PES is essential for understanding the mechanisms of chemical reactions by identifying the lowest-energy pathways connecting reactants to products. libretexts.org

For this compound, a PES could be constructed to explore various reaction pathways, such as the nucleophilic substitution of the bromine atom or hydrolysis of the nitrile group. The map would reveal the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. The energy barrier at the transition state, known as the activation energy, determines the rate of the reaction. libretexts.org These surfaces provide a theoretical foundation for predicting how a reaction will proceed and what products are likely to form.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. anu.edu.au This technique allows for the exploration of conformational changes and the influence of the environment, such as a solvent, on the molecule's behavior over time.

Conformational Analysis and Flexibility

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com MD simulations are an ideal tool for exploring the conformational landscape of a flexible molecule like this compound.

The molecule possesses several rotatable bonds, including the bond connecting the chiral quaternary carbon to the bromophenyl ring. Rotation around this bond can lead to various conformers with different energies due to steric hindrance between the bulky bromophenyl group and the methyl and ethyl groups. chemistrysteps.comfiveable.me MD simulations can sample these different conformations and identify the most stable, low-energy states, which are the most likely to be populated at a given temperature.

| Conformer | Dihedral Angle (Phenyl-C-C-CH3) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 75 |

| Gauche 1 | +60° | 1.20 | 12.5 |

| Gauche 2 | -60° | 1.20 | 12.5 |

Solvation Effects on Reactivity

The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. nih.gov MD simulations explicitly model the interactions between the solute (this compound) and individual solvent molecules. This allows for a detailed investigation of solvation effects.

By simulating the molecule in different solvents (e.g., water, methanol, acetonitrile), one can observe how the solvent molecules arrange themselves to form a solvation shell. nih.gov This arrangement can stabilize or destabilize different conformers or charge distributions within the molecule. For chemical reactions, the solvent can play a crucial role by stabilizing charged intermediates or transition states, thereby altering the reaction's energy barrier and rate. MD simulations can compute the free energy of solvation, providing a quantitative measure of how the solvent impacts the molecule's thermodynamic properties. 193.6.1

Prediction of Spectroscopic Signatures for Structural Confirmation

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are invaluable for the structural confirmation of newly synthesized molecules. researchgate.net By employing theoretical models, it is possible to simulate the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of a compound like this compound. These predicted spectra can then be compared with experimental data to verify the molecular structure. The following sections detail the theoretical approaches used to predict these key spectroscopic signatures.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods is a critical step in the unambiguous structural assignment of molecules. researchgate.net Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to compute the magnetic shielding tensors of nuclei within a molecule. aps.org The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating these shielding tensors. core.ac.uk

The accuracy of DFT-based NMR predictions depends heavily on the choice of the exchange-correlation functional and the basis set. scispace.com Various functionals, such as B3LYP and WP04, have been developed and benchmarked for their ability to accurately predict proton and carbon chemical shifts. comporgchem.com The process typically involves first optimizing the molecule's geometry and then performing the NMR calculation on the optimized structure, often including solvent effects through models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. comporgchem.comgithub.io The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). scispace.com

For this compound, theoretical calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom. The data generated from such a computational study serves as a powerful guide for interpreting experimental spectra.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative of typical results from DFT calculations and is intended to represent plausible chemical shifts based on the molecular structure.)

| Atom Type | Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| Aromatic | C1 | - | 139.5 | Quaternary carbon attached to the quaternary center. |

| Aromatic | C2/C6 | 7.55 | 128.2 | Protons ortho to the substituent group. |

| Aromatic | C3/C5 | 7.65 | 132.0 | Protons ortho to the bromine atom. |

| Aromatic | C4 | - | 123.0 | Carbon atom bonded to bromine. |

| Quaternary | C7 | - | 45.0 | Central quaternary carbon. |

| Methyl | C8 | 1.75 | 28.5 | Methyl group attached to the quaternary center. |

| Ethyl (CH₂) | C9 | 2.00 | 35.0 | Methylene (B1212753) group of the ethyl substituent. |

| Ethyl (CH₃) | C10 | 0.95 | 9.0 | Methyl group of the ethyl substituent. |

| Nitrile | C11 | - | 122.5 | Carbon of the cyano group. |

Vibrational Frequency Analysis (FT-IR)

Vibrational spectroscopy is a fundamental technique for identifying functional groups within a molecule. thermofisher.com Theoretical calculations, primarily using DFT methods, can compute the harmonic vibrational frequencies of a molecule in its ground state. ijsr.netresearchgate.net These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. The resulting data can be used to generate a theoretical FT-IR spectrum. researchgate.net

To improve the agreement between theoretical and experimental results, the calculated frequencies are often multiplied by a scaling factor. This is necessary because the calculations typically assume a harmonic potential, which deviates from the true anharmonic nature of molecular vibrations. researchgate.net The assignment of specific vibrational modes to calculated frequencies is aided by analyzing the potential energy distribution (PED) and by visualizing the atomic motions using specialized software. ijsr.netresearchgate.net

For this compound, a computational vibrational analysis would predict the characteristic frequencies for its key structural features, such as the nitrile (C≡N) stretch, aromatic C-H and C=C vibrations, aliphatic C-H stretches, and the C-Br stretch.

Interactive Table 2: Predicted Principal Vibrational Frequencies for this compound (Note: The following data is illustrative of typical results from DFT calculations. Wavenumbers are scaled to better correlate with experimental values.)

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Predicted Intensity |

|---|---|---|

| 3080 - 3050 | Aromatic C-H stretching | Medium |

| 2985 - 2940 | Asymmetric aliphatic C-H stretching (CH₃, CH₂) | Strong |

| 2880 - 2860 | Symmetric aliphatic C-H stretching (CH₃, CH₂) | Medium |

| 2245 | C≡N stretching (nitrile) | Strong |

| 1590 | Aromatic C=C stretching | Strong |

| 1485 | Aromatic C=C stretching | Strong |

| 1460 | Asymmetric C-H bending (CH₃, CH₂) | Medium |

| 1380 | Symmetric C-H bending (CH₃) | Medium |

| 1070 | Aromatic in-plane C-H bending | Strong |

| 1010 | Aromatic ring breathing mode | Strong |

| 825 | Aromatic out-of-plane C-H bending (para-disubstituted) | Strong |

| 650 | C-Br stretching | Medium |

UV-Vis Absorption Spectrum Prediction

Theoretical prediction of a molecule's UV-Vis absorption spectrum provides insight into its electronic structure and transitions. uta.edu Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method used for this purpose. qnl.qamdpi.com By calculating the excited-state properties of a molecule, TD-DFT can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorbance (λmax). scielo.org.za

The calculations also yield the oscillator strength (f) for each electronic transition, a dimensionless quantity that represents the theoretical intensity of the corresponding absorption band. scielo.org.za Analysis of the molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), helps to characterize the nature of the absorption (e.g., π → π* or n → π* transitions). rsc.org For aromatic compounds like this compound, the predicted UV-Vis spectrum is dominated by π → π* transitions within the bromophenyl ring.

Interactive Table 3: Predicted UV-Vis Absorption Data for this compound (Note: The following data is illustrative of typical results from TD-DFT calculations in a non-polar solvent.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition | Energy (eV) |

|---|---|---|---|

| 210 | 0.85 | π → π | 5.90 |

| 258 | 0.12 | π → π | 4.81 |

Advanced Analytical Methodologies for Characterization in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is an indispensable tool for the definitive identification of 2-(4-Bromophenyl)-2-methylbutanenitrile. By providing a highly accurate mass measurement of the molecular ion, typically with sub-ppm accuracy, HRMS allows for the unequivocal determination of the compound's elemental composition. This level of precision is crucial to distinguish it from other potential isomers or compounds with close nominal masses.

Beyond accurate mass determination, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), is instrumental in elucidating the fragmentation pathways of this compound. By subjecting the protonated or deprotonated molecular ion to collision-induced dissociation (CID) or other fragmentation techniques, a characteristic pattern of fragment ions is produced. The analysis of these fragments provides valuable insights into the compound's structure, identifying key functional groups and their connectivity. For instance, the cleavage of the benzylic C-C bond would be an expected fragmentation pathway, leading to the formation of characteristic ions.

Table 1: Theoretical HRMS Fragmentation Data for this compound

| Fragment Ion Structure | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₁₁H₁₃BrN⁺ | 238.0280 |

| [M-CH₃]⁺ | C₁₀H₉BrN⁺ | 222.9971 |

| [M-C₂H₅]⁺ | C₉H₇BrN⁺ | 210.9814 |

| [C₇H₄Br]⁺ | C₇H₄Br⁺ | 154.9545 |

Note: The m/z values are theoretical and would be confirmed by experimental data.

In the context of synthetic chemistry, HRMS serves as a powerful technique for monitoring the progress of reactions that produce or involve this compound. By analyzing aliquots from the reaction mixture over time, researchers can track the consumption of starting materials and the formation of the desired product, as well as any intermediates or byproducts. The high sensitivity and specificity of HRMS allow for the detection of even trace-level impurities, which is critical for optimizing reaction conditions and ensuring the purity of the final compound.

Furthermore, in mechanistic studies, HRMS can be employed to identify and characterize transient intermediates. By carefully designing experiments, such as using isotopic labeling, it is possible to trace the path of atoms through a reaction, providing direct evidence for proposed reaction mechanisms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced 2D NMR techniques are often necessary for the complete and unambiguous assignment of the complex structure of this compound.

Two-dimensional NMR experiments provide correlational information between different nuclei within the molecule, which is invaluable for piecing together its structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would be used to establish the connectivity within the ethyl group by observing the correlation between the methyl and methylene (B1212753) protons. It would also help to assign the aromatic protons by identifying their through-bond coupling relationships.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HMQC or HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon signals and greatly simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity, showing correlations between protons and carbons over two to three bonds. For this compound, HMBC would be instrumental in connecting the different fragments of the molecule. For example, correlations from the methyl protons of the ethyl group to the quaternary carbon and the methylene carbon would be expected. Similarly, correlations from the aromatic protons to the quaternary carbon would confirm the attachment of the substituted phenyl ring.

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (¹H) | HMQC/HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| Aromatic Protons | Other Aromatic Protons | Attached Aromatic Carbons | Quaternary Carbon, Other Aromatic Carbons |

| Methylene Protons (-CH₂-) | Methyl Protons (-CH₃) | Methylene Carbon | Quaternary Carbon, Methyl Carbon |

| Methyl Protons (-CH₃) | Methylene Protons (-CH₂-) | Methyl Carbon | Quaternary Carbon, Methylene Carbon |

| Methyl Protons (C(CH₃)₂) | - | Methyl Carbon | Quaternary Carbon, Nitrile Carbon |

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can be a powerful tool for characterizing this compound in its solid form. If the compound can exist in different crystalline forms, known as polymorphs, ssNMR can be used to distinguish between them. Polymorphs can have different physical properties, and their characterization is crucial in fields such as materials science. ssNMR, often in combination with techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), can provide information about the local environment and packing of the molecules in the crystal lattice.

X-ray Crystallography for Absolute Structure Determination

For a chiral molecule, X-ray crystallography can also determine the absolute stereochemistry. In the case of this compound, which is chiral at the quaternary carbon, this technique would definitively establish its R or S configuration. The resulting crystallographic data, including unit cell dimensions and atomic coordinates, are typically deposited in crystallographic databases for public access.

Hyphenated Techniques in Structural Elucidation Beyond Basic Identification

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for the characterization of complex mixtures and the isolation and identification of minor components. chemguide.co.uk

LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of liquid chromatography with mass spectrometry is a powerful tool for the analysis of complex reaction mixtures containing this compound. chemguide.co.uk HPLC can separate the target compound from impurities and byproducts, and the mass spectrometer provides mass and structural information for each separated component. High-resolution LC-MS (LC-HRMS) is particularly valuable for impurity profiling.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Although less common than LC-MS due to lower sensitivity, LC-NMR can provide detailed structural information on separated components without the need for prior isolation. This can be particularly useful for identifying unstable or reactive intermediates in a reaction mixture.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS is a highly effective hyphenated technique. chemguide.co.uk If this compound is sufficiently volatile, GC-MS can be used for its separation and identification, often providing excellent chromatographic resolution and detailed mass spectral data for structural confirmation.

The synergistic use of these advanced analytical methodologies provides a comprehensive and robust characterization of this compound, which is fundamental for its application in scientific research and development.

LC-MS/MS Derivatization Strategies for Enhanced Detection and Structural Insights

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern analytical chemistry, prized for its sensitivity and selectivity. ddtjournal.com However, the inherent properties of a target molecule can sometimes limit its performance in an LC-MS/MS system. For instance, compounds with poor ionization efficiency may not be readily detected. ddtjournal.com Chemical derivatization addresses this by modifying the analyte to improve its analytical characteristics. ddtjournal.comdaneshyari.com This process can enhance separation and ionization efficiency, and guide fragmentation in predictable ways, which is invaluable for structural elucidation. ddtjournal.com

For a compound like this compound, which contains a distinctive bromine atom, derivatization can be strategically employed to leverage this feature for enhanced analysis. While the nitrile group itself is not the most common target for derivatization, other parts of a molecule or related metabolites could be targeted. For instance, if a metabolite of the parent compound contained a carboxyl or hydroxyl group, a range of derivatization agents would be applicable. rsc.org

One particularly relevant strategy involves the use of derivatizing agents that introduce a specific isotopic signature. A "bromine signature coded derivatization" approach, for example, utilizes the characteristic 1:1 isotopic ratio of bromine's two stable isotopes (79Br and 81Br). nih.gov This creates a distinctive doublet in the mass spectrum, with a 2 Da mass difference, which acts as a clear marker for the derivatized analyte, facilitating its identification in complex matrices. nih.govresearchgate.net

The table below outlines potential derivatization strategies that could be adapted for the analysis of this compound or its potential metabolites, enhancing their detectability and aiding in their structural confirmation.

| Derivatization Strategy | Target Functional Group | Reagent Example | Purpose | Expected Outcome |

| Bromine Signature Coding | Carboxyl, Carbonyl | 5-bromo-2-hydrazinopyridine | Enhanced detection and identification | Introduction of a second bromine atom, creating a distinct isotopic pattern for easy recognition in MS scans. nih.gov |

| Charge Introduction | Carbonyl | Girard's Reagent T | Improved ionization efficiency | Addition of a permanently charged quaternary ammonium (B1175870) group, leading to a strong signal in positive mode ESI-MS. ddtjournal.com |

| Improving Fragmentation | Hydroxyl | Isonicotinoyl azide | Controlled fragmentation | Generates a derivative that produces a specific, predictable product ion upon collision-induced dissociation, useful for sensitive SRM analysis. ddtjournal.com |

These derivatization techniques significantly amplify the capabilities of LC-MS/MS, enabling more robust and sensitive analysis critical for research applications.

Infrared Ion Spectroscopy (IRIS) for Reference-Free Structural Elucidation

Infrared Ion Spectroscopy (IRIS) is a sophisticated analytical technique that merges the selectivity of mass spectrometry with the structural detail of infrared spectroscopy. ru.nl This method provides a vibrational spectrum of a mass-selected ion, which serves as a unique molecular fingerprint. A key advantage of IRIS is its ability to perform structural elucidation without the need for a reference standard, a significant benefit when dealing with novel or newly synthesized compounds. ru.nl

The process involves isolating an ion of interest in a mass spectrometer and then irradiating it with an infrared laser. When the laser's frequency matches a vibrational mode of the ion, the ion absorbs the IR radiation and can be induced to fragment. By monitoring the fragmentation as a function of the IR wavelength, a spectrum is generated that reflects the ion's vibrational modes. semanticscholar.org

For this compound, IRIS could provide definitive structural confirmation. The nitrile group (C≡N) has a strong, characteristic absorption band in the infrared spectrum, typically appearing in the 2210-2260 cm-1 region. mit.eduspectroscopyonline.com The precise position of this band can be influenced by the electronic environment; for aromatic nitriles, conjugation can shift this peak to a lower wavenumber. spectroscopyonline.com Additionally, the substitution pattern on the phenyl ring gives rise to characteristic out-of-plane C-H bending modes, which are particularly useful for distinguishing between ortho, meta, and para isomers. semanticscholar.org

The table below details the expected characteristic vibrational frequencies for this compound that would be key identifiers in an IRIS spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Structural Elucidation |

| Nitrile (C≡N) | Stretching | 2220-2240 | Confirms the presence of the nitrile functional group. The position indicates an aromatic nitrile due to conjugation. spectroscopyonline.com |

| Aromatic Ring (C-H) | Out-of-plane bending | 800-860 | The specific pattern in this region is highly indicative of a 1,4- (para) disubstituted benzene (B151609) ring. |

| Aromatic Ring (C=C) | Stretching | ~1600, ~1500 | Confirms the presence of the aromatic ring. |

| Methyl (CH₃) | Bending (umbrella mode) | ~1375 | Indicates the presence of a methyl group. spectroscopyonline.com |

By comparing the experimentally obtained IRIS spectrum with spectra predicted through quantum-chemical calculations for candidate structures, a confident identification can be made. semanticscholar.org This makes IRIS a powerful, standalone tool for the unambiguous characterization of compounds like this compound in a research setting.

Applications in Synthetic Methodology and Precursor Chemistry

2-(4-Bromophenyl)-2-methylbutanenitrile as a Building Block for Complex Architectures

The strategic placement of a quaternary carbon center, a bromine atom, and a nitrile group makes this compound a valuable starting material for the synthesis of more complex molecules. semanticscholar.orgmdpi.com Its utility as a building block stems from the ability to selectively transform each of these functional groups, allowing for the construction of intricate molecular frameworks. uni-mainz.deelsevierpure.com

Precursor to Quaternary Carbon-Containing Compounds

The synthesis of molecules containing all-carbon quaternary centers is a significant challenge in organic chemistry. chemrxiv.org Compounds like this compound serve as important precursors for creating these sterically hindered centers. The presence of the nitrile group allows for a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. Each of these pathways preserves the quaternary carbon, incorporating it into a new molecular scaffold.

For instance, the hydrolysis of the nitrile to a carboxylic acid, followed by further derivatization, is a common strategy. This approach has been utilized in the synthesis of various biologically active molecules and complex natural products where the quaternary center is a key structural feature. chemrxiv.org The stability of the 2-methyl-2-phenylbutane framework under various reaction conditions makes it a reliable building block for such synthetic endeavors.

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H2SO4 (aq), heat | Carboxylic Acid |

| Reduction | LiAlH4, ether | Primary Amine |

| Grignard Reaction | RMgBr, ether, then H3O+ | Ketone |

Intermediate in Multi-Step Total Syntheses

In the context of total synthesis, this compound can serve as a crucial intermediate, providing a pre-built fragment of a larger target molecule. nih.govresearchgate.net The bromophenyl group is particularly useful as it allows for the introduction of further complexity through cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. researchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

For example, the bromine atom can be replaced with a variety of aryl, alkyl, or alkynyl groups, significantly increasing the molecular complexity in a single step. researchgate.net This versatility makes it an attractive intermediate for synthetic chemists aiming to construct complex molecular architectures efficiently. The nitrile group can be carried through several synthetic steps and then converted to other functionalities at a later stage, adding to the strategic value of this intermediate. cardiff.ac.uk

Derivatization for Introducing Diverse Functionalities

The chemical reactivity of this compound allows for a wide range of derivatization reactions, enabling the introduction of diverse functional groups into the molecule. researchgate.netresearchgate.net This adaptability is crucial for modifying the properties of the parent compound and for synthesizing new molecules with specific applications.

Conversion to Other Aromatic Systems

The bromophenyl moiety in this compound is a versatile handle for conversion into other aromatic systems. youtube.com Palladium-catalyzed cross-coupling reactions are the most common methods for this purpose. For instance, a Suzuki-Miyaura coupling with an arylboronic acid can replace the bromine atom with a different aryl group, leading to the formation of a biaryl structure. Similarly, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl group, which can then be further elaborated.

These transformations are highly efficient and tolerate a wide range of functional groups, making them ideal for late-stage functionalization in a synthetic sequence. The ability to modify the aromatic ring in this way is of great importance in medicinal chemistry and materials science, where the nature of the aromatic system can have a profound impact on the biological activity or physical properties of a molecule. researchgate.net

| Coupling Reaction | Reactant | Catalyst | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | Biaryl |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd2(dba)3, ligand | Arylamine |

Scaffold for Heterocyclic Synthesis

The nitrile group and the bromophenyl ring of this compound can both participate in cyclization reactions to form a variety of heterocyclic compounds. researchgate.netmdpi.com Heterocycles are a cornerstone of medicinal chemistry, and the ability to synthesize them from readily available starting materials is highly valuable. nih.gov

For instance, the nitrile group can react with adjacent functional groups, introduced via modification of the bromine atom, to form fused ring systems. nih.govorientjchem.org Alternatively, the bromine atom can be used as a handle to introduce a reactive group that can then undergo an intramolecular cyclization with the nitrile or a derivative thereof. This approach has been used to synthesize a range of nitrogen- and oxygen-containing heterocycles. researchgate.net

Use in the Development of Catalytic Systems

While not a catalyst itself, this compound and its derivatives can be used as ligands or precursors to ligands in the development of new catalytic systems. mit.edu The bromophenyl group can be functionalized with coordinating groups, such as phosphines or amines, which can then bind to a metal center.

The steric bulk provided by the 2-methyl-2-butanenitrile portion of the molecule can influence the coordination environment around the metal, potentially leading to improved catalytic activity or selectivity. The development of new ligands is a key area of research in catalysis, and the modular nature of this compound makes it an interesting scaffold for ligand design.

Contribution to Fundamental Organic Reaction Development

Extensive literature searches did not yield specific studies where this compound has been utilized as a key substrate or precursor in the development of fundamental organic reactions. The available research primarily focuses on related compounds and their applications in medicinal chemistry and materials science.

While the structural motif of a quaternary α-aryl nitrile is of interest in organic synthesis, scholarly articles detailing the use of this compound to explore new synthetic methodologies, reaction mechanisms, or to define the scope and limitations of organic reactions could not be identified. Research in the development of synthetic methods often employs simpler or more reactive model substrates to establish new transformations. It appears that this compound has not been selected as a benchmark compound in such fundamental studies to date.

Therefore, a detailed discussion of its contribution to fundamental organic reaction development cannot be provided based on the current body of scientific literature. Further research would be necessary to explore the potential of this specific compound in advancing synthetic methodology.

Future Research Directions and Unexplored Avenues

Enantioselective Synthesis of Chiral Derivatives

The 2-position of 2-(4-Bromophenyl)-2-methylbutanenitrile is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is of paramount importance, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Future research could focus on:

Chiral Phase-Transfer Catalysis: Employing chiral catalysts to guide the stereochemical outcome of the nitrile installation or the alkylation of a precursor.

Asymmetric Strecker Synthesis: Developing a stereoselective version of the Strecker synthesis, a classic method for producing α-aminonitriles, which could then be converted to the target compound.

Enzymatic Resolution: Utilizing enzymes that can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

The successful development of such methods would provide access to enantiomerically pure derivatives, enabling detailed studies of their chiroptical properties and biological activities.

Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability. Future efforts to synthesize this compound and its derivatives should prioritize environmentally benign methods.

| Approach | Description | Potential Advantages |

| Electrochemistry | Utilizing electrical current to drive chemical reactions, potentially replacing harsh chemical oxidants or reductants. | Milder reaction conditions, reduced waste generation, use of renewable energy. |

| Biocatalysis | Employing enzymes or whole-cell systems to catalyze specific transformations with high selectivity. | High enantio- and regioselectivity, operation in aqueous media, biodegradable catalysts. |

| Flow Chemistry | Conducting reactions in continuous-flow reactors, offering precise control over reaction parameters. | Improved safety, enhanced reaction efficiency, easier scalability. |

These sustainable approaches could lead to more efficient and environmentally friendly production methods for this class of compounds.

Development of New Catalytic Systems for Transformations

The functional groups within this compound offer multiple handles for further chemical modification through catalysis. Research in this area could involve:

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents onto the phenyl ring.

Nitrile Group Transformations: Developing novel catalysts for the hydrolysis, reduction, or addition reactions of the nitrile group to synthesize corresponding amides, amines, or ketones.

C-H Activation: Exploring catalytic systems that can selectively functionalize the C-H bonds of the aromatic ring or the alkyl chain, providing direct routes to more complex molecules.

The discovery of new catalytic systems would significantly expand the synthetic utility of this compound as a building block.

Exploration of Unconventional Reactivity Patterns

Moving beyond well-established transformations, future research could delve into the less explored reactivity of this compound. This might include:

Radical Chemistry: Investigating the behavior of the compound under radical-generating conditions to forge new carbon-carbon or carbon-heteroatom bonds.

Photoredox Catalysis: Using visible light and a photocatalyst to enable novel transformations that are not accessible through traditional thermal methods.

Mechanochemistry: Employing mechanical force (e.g., ball milling) to drive reactions in the solid state, potentially leading to different product outcomes and improved sustainability.

Uncovering unconventional reactivity patterns could lead to the discovery of entirely new synthetic methodologies and molecular architectures.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry can serve as a powerful tool to guide and accelerate experimental research. For this compound, computational modeling could be applied to:

Reaction Mechanism Elucidation: Using quantum mechanical calculations to understand the detailed pathways of proposed synthetic transformations, helping to optimize reaction conditions.

Catalyst Design: Computationally screening potential catalysts for desired transformations to identify the most promising candidates for experimental validation.

Prediction of Properties: Calculating the physicochemical and pharmacological properties of virtual derivatives to prioritize synthetic targets with desirable characteristics.

The integration of advanced computational modeling with experimental work can streamline the research process, saving time and resources while fostering innovation in the synthesis and application of this compound and its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.